Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate
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Overview
Description
Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Lacks the 2-methylprop-1-en-1-yl group, making it less hydrophobic.
Methyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester groups, as well as the 2-methylprop-1-en-1-yl substituent
Properties
CAS No. |
921882-79-3 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxy-2-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(16)11-6-9(14)7-12(15)10(11)5-8(2)3/h5-7,14-15H,4H2,1-3H3 |
InChI Key |
HUBNMMOGRQCFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)O)C=C(C)C |
Origin of Product |
United States |
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